(3S)-3-Phenoxypiperidine;hydrochloride
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Overview
Description
(3S)-3-Phenoxypiperidine;hydrochloride: is a chemical compound with the molecular formula C11H15NO·HCl and a molecular weight of 213.71 g/mol . It is a derivative of piperidine, featuring a phenoxide group attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Phenoxypiperidine;hydrochloride typically involves the reaction of piperidine with phenol derivatives under acidic conditions. One common method is the nucleophilic substitution reaction, where phenol is reacted with piperidine in the presence of a strong acid catalyst, such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization, to obtain the desired enantiomerically pure compound.
Chemical Reactions Analysis
(3S)-3-Phenoxypiperidine;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The phenoxide group can be oxidized to form phenolic acids.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: The phenoxide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Phenolic acids, such as salicylic acid.
Reduction: Piperidine derivatives, such as piperidinol.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
(3S)-3-Phenoxypiperidine;hydrochloride: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of various diseases, such as inflammation and pain.
Industry: It is employed in the manufacturing of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (3S)-3-Phenoxypiperidine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The phenoxide group can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Piperidine
Piperidinol
Phenol
Salicylic acid
Acylated piperidine derivatives
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Biological Activity
(3S)-3-Phenoxypiperidine; hydrochloride is a piperidine derivative recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14ClN
- Molar Mass : Approximately 201.70 g/mol
- Structural Characteristics : The compound features a phenoxy group attached to the third carbon of the piperidine ring, which significantly influences its biological interactions and pharmacological properties.
Biological Activity Overview
Research indicates that (3S)-3-phenoxypiperidine; hydrochloride exhibits significant biological activity, particularly in pharmacology. It has been studied for its interactions with various biological targets, including receptors and enzymes, leading to potential therapeutic applications in several areas:
- Neurological Disorders : Investigated for its role in modulating neurotransmitter systems, particularly in conditions like ADHD and Alzheimer's disease.
- Antiviral Activity : Some studies have explored its potential antiviral properties, although specific mechanisms are still under investigation.
The mechanism of action involves interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and activity.
- Enzyme Interaction : It may inhibit or activate enzymes involved in critical biochemical pathways, affecting cellular signaling processes.
1. Pharmacological Studies
A study focused on the pharmacological profile of (3S)-3-phenoxypiperidine; hydrochloride revealed its potential as a modulator of neurotransmitter systems. In vitro assays demonstrated that it could influence the release of neurotransmitters such as dopamine and GABA, suggesting a role in cognitive enhancement and mood regulation .
2. Antiviral Profiling
Although limited, some research has indicated that derivatives of piperidine compounds exhibit antiviral activity against SARS-CoV-2. While (3S)-3-phenoxypiperidine; hydrochloride was not the primary focus, its structural similarities to other active compounds suggest potential avenues for further investigation .
Comparative Analysis with Similar Compounds
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
(R)-3-phenylpiperidine hydrochloride | Enantiomeric form with different pharmacological properties | Exhibits varied biological activities compared to (S)-isomer |
4-phenylpiperidine hydrochloride | Phenyl group at the fourth carbon | Different interaction profiles due to structural variation |
3-benzylpiperidine hydrochloride | Benzyl group instead of phenyl group | Unique reactivity patterns due to steric differences |
The uniqueness of (3S)-3-phenoxypiperidine; hydrochloride lies primarily in its stereochemistry and functional group positioning, which can lead to distinct biological activities compared to its enantiomers and structural isomers .
Future Directions
Further studies are necessary to elucidate the precise mechanisms through which (3S)-3-phenoxypiperidine; hydrochloride exerts its biological effects. Research should focus on:
- In Vivo Studies : To validate the pharmacological effects observed in vitro.
- Clinical Trials : To assess safety and efficacy in humans, particularly for neurological disorders.
- Structural Modifications : Exploring analogs may enhance potency or selectivity for specific biological targets.
Properties
IUPAC Name |
(3S)-3-phenoxypiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVAVLUDPXIBM-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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